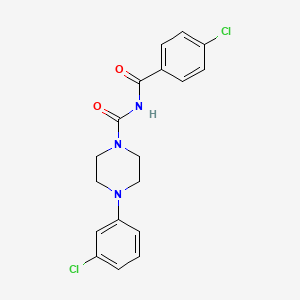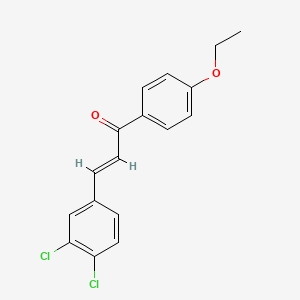
N-(4-chlorobenzoyl)-4-(3-chlorophenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzoyl)-4-(3-chlorophenyl)-1-piperazinecarboxamide, commonly known as CBPP, is a chemical compound that has gained significant attention in the scientific community due to its potential biomedical applications. This compound belongs to the family of piperazinecarboxamides, which have been extensively studied for their pharmacological properties. CBPP has been found to exhibit promising activity against various diseases, including cancer, inflammation, and neurological disorders, making it a subject of intense research.
作用机制
The exact mechanism of action of CBPP is not fully understood. However, studies have shown that CBPP exerts its pharmacological effects by interacting with various molecular targets in the body. CBPP has been found to inhibit the activity of certain enzymes and receptors that are involved in disease progression. It has also been shown to modulate the expression of various genes that are involved in disease pathogenesis.
Biochemical and Physiological Effects:
CBPP has been found to exhibit significant biochemical and physiological effects. Studies have shown that CBPP can induce apoptosis, a process by which cancer cells undergo programmed cell death. CBPP has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. CBPP has been shown to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. CBPP has also been found to have a positive effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders.
实验室实验的优点和局限性
CBPP has several advantages for laboratory experiments. It is a well-characterized compound that can be easily synthesized using standard laboratory techniques. CBPP has been extensively studied for its pharmacological properties, making it a valuable tool for drug discovery and development. However, CBPP also has some limitations for laboratory experiments. It is a complex compound that requires specialized equipment and expertise for its synthesis. CBPP is also a highly potent compound that requires careful handling and storage.
未来方向
There are several future directions for the research on CBPP. One of the potential directions is to explore the use of CBPP in combination with other drugs for the treatment of cancer. Another potential direction is to investigate the use of CBPP in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to understand the exact mechanism of action of CBPP and to identify its molecular targets. The development of new synthetic methods for CBPP could also lead to the discovery of new analogs with improved pharmacological properties.
Conclusion:
In conclusion, CBPP is a promising compound that has gained significant attention in the scientific community due to its potential biomedical applications. It has been found to exhibit significant activity against various diseases, including cancer, inflammation, and neurological disorders. CBPP has several advantages for laboratory experiments, but also has some limitations. There are several future directions for the research on CBPP, which could lead to the discovery of new drugs for the treatment of various diseases.
合成方法
The synthesis of CBPP involves the reaction of 4-chlorobenzoic acid with 3-chloroaniline in the presence of thionyl chloride and triethylamine. The resulting intermediate is then subjected to reaction with piperazinecarboxamide, leading to the formation of CBPP. The synthesis of CBPP is a complex process that requires specialized equipment and expertise.
科学研究应用
CBPP has been extensively studied for its potential biomedical applications. It has been found to exhibit significant activity against various diseases, including cancer, inflammation, and neurological disorders. CBPP has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment. It has also been found to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. CBPP has been shown to have a positive effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders.
属性
IUPAC Name |
N-(4-chlorobenzoyl)-4-(3-chlorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O2/c19-14-6-4-13(5-7-14)17(24)21-18(25)23-10-8-22(9-11-23)16-3-1-2-15(20)12-16/h1-7,12H,8-11H2,(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALHLYSMFLFZIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4,5-trimethylbenzoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5465449.png)
![(1-methyl-1H-imidazol-2-yl){1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl}methanol](/img/structure/B5465454.png)
![2-{[4-(2-hydroxyethyl)piperidin-1-yl]sulfonyl}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5465458.png)
![2-({2-methyl-7-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}amino)ethanol](/img/structure/B5465459.png)
![1-(3-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5465464.png)
![2-(benzylthio)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrochloride](/img/structure/B5465471.png)

![2-chloro-6-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid](/img/structure/B5465487.png)
![2-(acetylamino)-N-(2,6-dimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5465496.png)
![2-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]-N-[1-(3-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B5465503.png)
![N-methyl-1-{(2R,5S)-5-[(4-methylpyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B5465504.png)


